molecular formula C2H4N4 B562668 Cyanoguanidine-15N4 CAS No. 63419-77-2

Cyanoguanidine-15N4

Cat. No.: B562668
CAS No.: 63419-77-2
M. Wt: 88.054
InChI Key: QGBSISYHAICWAH-PQVJJBODSA-N
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Description

Cyanoguanidine-15N4, also known as dicyandiamide-15N4, is a nitrogen-enriched heterocyclic compound. It is characterized by the incorporation of four nitrogen atoms labeled with the nitrogen-15 isotope (\(^{15}N\)). This isotopic labeling enhances its utility in scientific investigations due to its unique isotopic signature .

Biochemical Analysis

Biochemical Properties

Cyanoguanidines are known to interfere with cellular metabolism and NF-κB signaling

Cellular Effects

Cyanoguanidines have been shown to interfere with cellular metabolism and NF-κB signaling . These effects could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Cyanoguanidines are known to interfere with cellular metabolism and NF-κB signaling . This suggests that Cyanoguanidine-15N4 may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Cyanoguanidine-15N4 typically involves the reaction of ammonia containing the nitrogen-15 isotope with cyanamide. The reaction is carried out under controlled conditions to ensure high yield and purity. The product is then purified through crystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Cyanoguanidine-15N4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyanamide derivatives, while reduction can produce amines .

Scientific Research Applications

Cyanoguanidine-15N4 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Cyanoguanidine-15N4 is unique due to its isotopic labeling with nitrogen-15, which makes it particularly valuable in scientific research for tracing nitrogen atoms in various chemical and biological processes. This isotopic signature sets it apart from other cyanoguanidines .

Biological Activity

Cyanoguanidine-15N4, also known as dicyandiamide-15N4, is a nitrogen-enriched heterocyclic compound characterized by the incorporation of four nitrogen atoms labeled with the nitrogen-15 isotope (15N^{15}N). This isotopic labeling enhances its utility in scientific investigations, particularly in tracing nitrogen atoms in various chemical and biological processes. The compound is primarily used in research settings due to its unique isotopic signature, which allows for detailed studies of nitrogen metabolism and interactions within biological systems.

This compound exhibits biological activity through its interference with cellular metabolism and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This pathway is crucial for regulating immune response, inflammation, and cell survival. The compound's ability to modulate these pathways suggests potential therapeutic applications in diseases characterized by dysregulated NF-κB signaling, such as cancer and inflammatory disorders.

Cellular Effects

Research indicates that cyanoguanidine derivatives, including this compound, can impact various cellular functions:

  • Inhibition of Cell Proliferation : Studies have shown that cyanoguanidines can inhibit the proliferation of certain cancer cell lines by inducing apoptosis (programmed cell death) through NF-κB pathway modulation.
  • Metabolic Interference : The compound has been linked to alterations in metabolic pathways, potentially affecting energy production and cellular homeostasis.

Case Studies

  • Nitrogen Tracing in Biological Systems : A study utilized this compound to trace nitrogen dynamics in agricultural ecosystems. The isotopic labeling allowed researchers to track nitrogen uptake and assimilation by plants, providing insights into nutrient cycling and efficiency in fertilization practices .
  • Impact on Cancer Cell Lines : In vitro studies demonstrated that treatment with cyanoguanidine derivatives led to reduced viability in various cancer cell lines, suggesting a potential role in cancer therapy. The mechanism was attributed to the disruption of NF-κB signaling, leading to enhanced apoptosis .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other related compounds:

CompoundMechanism of ActionBiological Activity
Cyanoguanidine Interferes with cellular metabolismAnti-tumor activity
Pinacidil Opens ATP-sensitive potassium channelsPeripheral vasodilation
CHS 828 Interferes with NF-κB signalingPotent anti-tumor activity

This compound stands out due to its isotopic labeling, which allows for precise tracking of nitrogen dynamics in biological systems, a feature not present in its non-labeled counterparts.

Applications in Scientific Research

This compound has diverse applications across various fields:

  • Agricultural Research : Used as a tracer in studies examining nitrogen uptake by crops and its effects on soil health.
  • Pharmaceutical Development : Investigated for potential roles in drug synthesis, particularly for compounds targeting metabolic pathways influenced by nitrogen .
  • Environmental Studies : Employed to assess the fate of nitrogen fertilizers in ecosystems, contributing to understanding nutrient leaching and environmental impacts .

Properties

IUPAC Name

2-((15N)azanylidynemethyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4/c3-1-6-2(4)5/h(H4,4,5,6)/i3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBSISYHAICWAH-PQVJJBODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(#[15N])[15N]=C([15NH2])[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

88.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A composition of matter which is useful for detackifying paint particles in spray booth water comprising a melamine polymer obtained from a reaction of melamine, aldehyde and dicyandiamide and wherein the molar rations of melamine: aldehyde:dicyandiamide are in the range of (0.25-0.40):(1):(0.2-0.03).
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Synthesis routes and methods II

Procedure details

Particularly suitable basic aminoplasts are in particular formaldehyde-dicyandiamide, formaldehyde-dicyandiamide-ethylenediamine or formaldehyde-urea-dicyandiamide condensation products. Preferred products are obtained for example by condensation of formaldehyde, dicyandiamide and ammonium chloride or by condensation of formaldehyde with the reaction product of dicyandiamide with ethylenediamine or the corresponding acid salt, such as the hydrochloride or ammonium chloride. Further basic aminoplasts are obtained by condensation of urea, dicyandiamide and formaldehyde in the presence of acid e.g. hydrochloric acid, or by condensation of dicyandiamide with formaldehyde and the tetrahydrochloride of triethylenetetramine.
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